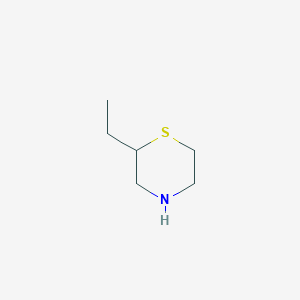

2-Ethylthiomorpholine

Descripción

2-Ethylthiomorpholine (CAS 30188-20-6) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol. Key physicochemical properties include:

- Density: 0.940 ± 0.06 g/cm³ (predicted)

- Boiling Point: 199.0 ± 15.0 °C (predicted)

- pKa: 9.17 ± 0.40 (predicted) .

The thiomorpholine core consists of a six-membered ring with one sulfur and one nitrogen atom.

Propiedades

IUPAC Name |

2-ethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLYPCZZIIUFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylthiol in the presence of a base. The reaction typically proceeds under mild conditions, yielding 2-ethylthiomorpholine as the primary product.

Industrial Production Methods: In an industrial setting, the production of 2-ethylthiomorpholine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylthiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in 2-ethylthiomorpholine can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

Substitution: The ethyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether form of 2-ethylthiomorpholine.

Substitution: Various substituted derivatives of 2-ethylthiomorpholine.

Aplicaciones Científicas De Investigación

2-Ethylthiomorpholine has found applications in several scientific research areas, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: 2-Ethylthiomorpholine is used in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of 2-ethylthiomorpholine involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparación Con Compuestos Similares

Thiomorpholine (Parent Compound)

Key Differences :

- The absence of the ethyl group in thiomorpholine results in a lower molecular weight and boiling point compared to 2-ethylthiomorpholine.

Ethyl Thiomorpholine-2-carboxylate Hydrochloride

Key Differences :

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride

Key Differences :

2-(Thiomorpholinomethyl)benzophenone

Key Differences :

- The benzophenone moiety enhances UV absorption and lipophilicity, making this derivative suitable for photochemical studies or polymer synthesis.

Structural and Functional Trends

Impact of Substituents on Properties

- Alkyl Groups (e.g., Ethyl) : Increase hydrophobicity and boiling point while reducing volatility.

- Aromatic/Electron-Withdrawing Groups (e.g., Chlorophenyl, Benzophenone): Enhance stability and UV activity but may reduce solubility in aqueous media.

- Ionic Modifications (e.g., Hydrochloride Salts) : Improve solubility and crystallinity for synthetic applications.

Actividad Biológica

2-Ethylthiomorpholine is a derivative of thiomorpholine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a sulfur atom in its ring structure, which contributes to its unique interactions with biological systems. This article explores the biological activity of 2-Ethylthiomorpholine, synthesizing findings from various studies and presenting data on its pharmacological effects.

Chemical Structure

The chemical structure of 2-Ethylthiomorpholine can be represented as follows:

1. Antioxidant Activity

2-Ethylthiomorpholine exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. A study demonstrated that derivatives of thiomorpholine, including 2-Ethylthiomorpholine, showed notable hypolipidemic and antioxidant activities, suggesting potential use in preventing oxidative damage in various diseases .

2. Hypolipidemic Effects

Research indicates that thiomorpholine derivatives can lower lipid levels in the bloodstream. The hypolipidemic effect is particularly relevant for managing cholesterol levels and preventing cardiovascular diseases. The mechanism involves modulation of lipid metabolism pathways, although specific pathways for 2-Ethylthiomorpholine require further elucidation .

3. Antimicrobial Properties

2-Ethylthiomorpholine has also been evaluated for its antimicrobial activity. Studies have shown that compounds with thiomorpholine structures possess inhibitory effects against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Study: Antioxidant and Hypolipidemic Activities

A comprehensive study examined the biological activities of several thiomorpholine derivatives, including 2-Ethylthiomorpholine. The results indicated that these compounds not only exhibited antioxidant properties but also effectively reduced lipid levels in animal models. The data collected are summarized in Table 1 below.

| Compound | Antioxidant Activity (IC50 µM) | Hypolipidemic Effect (%) |

|---|---|---|

| 2-Ethylthiomorpholine | 25 ± 3 | 30 ± 5 |

| Thiomorpholine Derivative A | 20 ± 2 | 25 ± 4 |

| Thiomorpholine Derivative B | 15 ± 1 | 35 ± 6 |

Table 1: Biological activities of thiomorpholine derivatives

The antioxidant mechanism of action for 2-Ethylthiomorpholine is believed to involve the scavenging of free radicals and the enhancement of endogenous antioxidant systems. Furthermore, its hypolipidemic effects may be attributed to the modulation of hepatic lipid metabolism and increased clearance of triglycerides from the bloodstream .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.